Orotic Acid

Solubility Formulation Biopharmaceutics

For researchers requiring a validated, non-substitutable pyrimidine precursor, Orotic Acid (OA, CAS 65-86-1) is the definitive choice. Unlike uracil or iso-orotic acid, OA uniquely induces hepatic steatosis for NAFLD/NASH modeling, serves as the essential analytical standard for diagnosing inborn errors of metabolism (OTC deficiency, hereditary orotic aciduria), and forms mineral orotate salts with enhanced cellular uptake. Do not substitute—ensure experimental validity and diagnostic accuracy. Order high-purity OA (≥98%) for your research, clinical, or formulation needs today.

Molecular Formula C5H4N2O4
Molecular Weight 156.10 g/mol
CAS No. 65-86-1
Cat. No. B372087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrotic Acid
CAS65-86-1
SynonymsAcid, Orotic
Orotate, Potassium
Orotate, Sodium
Orotate, Zinc
Orotic Acid
Potassium Orotate
Sodium Orotate
Zinc Orotate
Molecular FormulaC5H4N2O4
Molecular Weight156.10 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)O
InChIInChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
InChIKeyPXQPEWDEAKTCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrotic acid appears as white crystals or crystalline powder. (NTP, 1992),Solid
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
In water, 1,820 mg/L at 25 °C
1.82 mg/mL at 18 °C

Structure & Identifiers


Interactive Chemical Structure Model





Orotic Acid (CAS 65-86-1): Baseline Characteristics and Industrial Procurement Context


Orotic Acid (OA, CAS 65-86-1), chemically 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid or 6-carboxyuracil [1], is a heterocyclic pyrimidinedione and a key intermediate in the de novo biosynthesis of pyrimidine nucleotides [2]. It is historically misclassified as Vitamin B13 but is now recognized as a critical precursor for uridine monophosphate (UMP) synthesis via the enzyme UMP synthase (UMPS) [3]. While structurally related to uracil and its carboxylic acid isomers (e.g., iso-orotic acid), OA possesses unique biochemical and physicochemical properties that dictate its specific utility in research, diagnostics, and as a pharmaceutical and nutritional intermediate [4]. These differences preclude simple substitution by other pyrimidine analogs in key applications.

Why Orotic Acid Cannot Be Readily Substituted by Uracil or Other Pyrimidine Analogs in Critical Applications


Despite its structural similarity to uracil (6-carboxyuracil vs. uracil), orotic acid exhibits profoundly different behavior in biological systems and material properties. Key points of differentiation include: (1) Distinct metabolic fates: OA is a precursor, not a catabolite, and its accumulation is diagnostic for specific inborn errors of metabolism (e.g., ornithine transcarbamylase deficiency) whereas uracil is not a comparable marker [1]. (2) Unique toxicological profile: In vivo, OA induces species- and sex-specific fatty liver, a property not shared by uracil or thiouracil, which are instead linked to thyroid and cardiovascular changes [2]. (3) Divergent metal-chelation and bioavailability: As a mineral carrier (orotate salts), OA alters cellular uptake and biodistribution of cations like magnesium, a characteristic not conferred by simple uracil or its other carboxylic acid isomer, iso-orotic acid [3]. Therefore, substituting OA with a generic pyrimidine analog can lead to experimental failure, erroneous diagnostic results, or loss of functional benefit in formulations [4].

Quantitative Evidence Guide for Orotic Acid Differentiation vs. Comparators


Aqueous Solubility of Orotic Acid vs. Uracil and Dihydroorotate

Orotic acid exhibits poor aqueous solubility, a critical factor in formulation and bioavailability. It is significantly less soluble in water at room temperature compared to its structural analog, uracil .

Solubility Formulation Biopharmaceutics

Comparative Toxicity of Orotic Acid vs. Uracil and 5-Bromouracil in Drosophila melanogaster

In a Drosophila melanogaster model assessing developmental toxicity, orotic acid was found to be non-toxic, showing no difference from the control group, in contrast to several other pyrimidine analogs [1]. This establishes a clear toxicity hierarchy.

Toxicology Pyrimidine Analogs Invertebrate Model

Distinct Metabolic Fate: Induction of Sex-Specific Hepatic Steatosis by Orotic Acid

Orotic acid is a specific inducer of fatty liver in rats, an effect that is not observed with uracil or thiouracil, which instead induce thyroid and atherosclerotic changes [1][2]. This demonstrates a divergent metabolic and toxicological signature.

Hepatology NAFLD Metabolism

Superior Diagnostic Specificity: HPLC-Validated Method for Urinary Orotic Acid

A validated 40-minute HPLC method for urinary orotic acid quantification demonstrates high precision (CV 2.7-3.6%), which is critical for its use as a specific diagnostic marker for urea cycle disorders, distinguishing it from non-specific analytes [1].

Diagnostics HPLC Inborn Errors of Metabolism

Purity Specifications and Analytical Benchmarking for Procurement

Standard commercial grades of orotic acid are routinely specified with a minimum purity of 98% by HPLC, a benchmark that ensures consistency and reproducibility in sensitive research and industrial applications .

Quality Control Procurement HPLC

Best Research and Industrial Application Scenarios for Orotic Acid Based on Verified Differentiation


Research Tool for Inducing Sex-Specific Non-Alcoholic Fatty Liver Disease (NAFLD) in Rodent Models

Based on the evidence that dietary orotic acid induces marked hepatic steatosis specifically in female rats (Section 3, Evidence Item 3), it is an indispensable and validated tool compound for creating rodent models of NAFLD [1]. This application is unique to OA and cannot be replicated with other common pyrimidines like uracil or thiouracil. Researchers studying the molecular mechanisms of hepatic lipid accumulation, the role of phosphatidylcholine biosynthesis, or the efficacy of anti-steatotic compounds rely on this specific, reproducible effect [2].

Clinical Diagnostic Biomarker for Urea Cycle Disorders and Hereditary Orotic Aciduria

As detailed in the supporting evidence (Section 3, Evidence Item 4), the availability of a highly precise and validated HPLC method for quantifying urinary orotic acid [1] makes it a critical analyte in specialized clinical chemistry laboratories. Elevated urinary orotic acid is a hallmark diagnostic finding for several inborn errors of metabolism, most notably ornithine transcarbamylase (OTC) deficiency and the rare hereditary orotic aciduria caused by UMPS deficiency [3]. Procurement of high-purity orotic acid (≥98% by HPLC, Section 3, Evidence Item 5) is essential for preparing analytical standards to ensure accurate and reliable diagnostic testing .

Formulation of Mineral Orotate Salts for Improved Bioavailability

Orotic acid's ability to form salts with minerals (e.g., magnesium orotate) is exploited to potentially enhance the cellular uptake and bioavailability of the mineral component (Section 2) [1]. While direct comparative bioavailability data for orotate salts remains an area of ongoing research and debate [2], the unique property of OA to act as a mineral carrier distinguishes it from other organic acids. This application is central to the dietary supplement and pharmaceutical industries, where orotate salts are marketed for their specific delivery characteristics, particularly for cardiovascular and musculoskeletal health [3].

Biosynthetic Precursor for Uridine Monophosphate (UMP) and RNA Labeling

As the immediate biosynthetic precursor to UMP via UMPS, orotic acid is the preferred starting material or tracer for studies of de novo pyrimidine biosynthesis [1]. It is widely used to radiolabel RNA (e.g., using [3H]- or [14C]-orotic acid) to track transcription rates in molecular biology experiments, as it is efficiently and specifically incorporated into pyrimidine nucleotides [2]. This contrasts with uracil, which primarily enters the salvage pathway, making OA the definitive choice for de novo pathway analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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